![molecular formula C14H10BrN3OS B12930125 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone CAS No. 93752-21-7](/img/structure/B12930125.png)
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone is a compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the imidazo[4,5-b]pyridine moiety in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone typically involves multiple steps. One common synthetic route starts with the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then reacted with a series of halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .
Analyse Chemischer Reaktionen
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, the compound can bind to DNA and interfere with its replication and transcription .
Vergleich Mit ähnlichen Verbindungen
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but with a methyl group instead of the phenylethanone moiety.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound lacks the sulfanyl group and has different reactivity and biological properties.
2-Phenyl-1H-imidazo[4,5-b]pyridine:
The unique combination of the bromine atom, imidazo[4,5-b]pyridine moiety, and sulfanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
93752-21-7 |
|---|---|
Molekularformel |
C14H10BrN3OS |
Molekulargewicht |
348.22 g/mol |
IUPAC-Name |
2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C14H10BrN3OS/c15-10-6-11-13(16-7-10)18-14(17-11)20-8-12(19)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
InChI-Schlüssel |
LHUSKOINAOMLGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



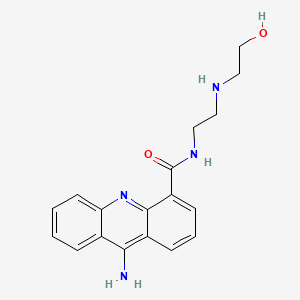
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
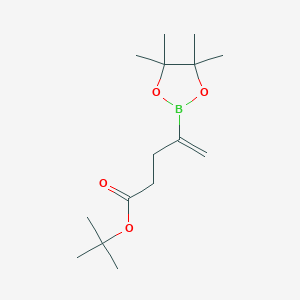
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
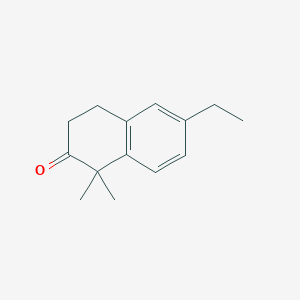
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)

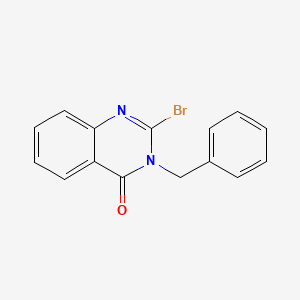

![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
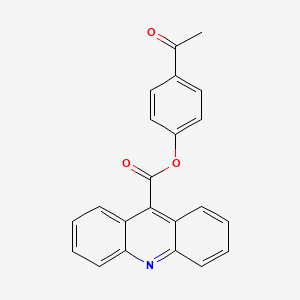
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)

